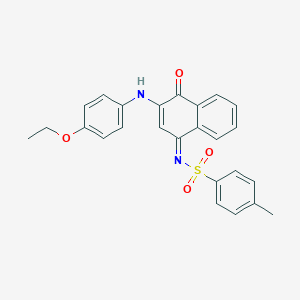
N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide, also known as EON, is a small molecule that has gained significant attention in the field of medicinal chemistry. EON is a naphthalimide derivative that exhibits potent anticancer activity against a variety of cancer cell lines.
Mécanisme D'action
The mechanism of action of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase IIα, which is an enzyme that is essential for DNA replication and cell division. This compound has also been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer cell growth. This compound also has anti-inflammatory and antioxidant properties, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide is its potent anticancer activity against a variety of cancer cell lines. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may have additional therapeutic benefits. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide. One area of research is the development of more soluble analogs of this compound that can be administered in vivo. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of more potent and selective anticancer agents. Additionally, the combination of this compound with other anticancer agents may lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide is a multi-step process that involves the condensation of 4-ethoxyaniline with 1,4-naphthalenedione in the presence of a base to form the intermediate compound. The intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been extensively studied for its anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer cell growth. In addition to its anticancer activity, this compound has also been shown to have anti-inflammatory and antioxidant properties.
Propriétés
Formule moléculaire |
C25H22N2O4S |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
(NZ)-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H22N2O4S/c1-3-31-19-12-10-18(11-13-19)26-24-16-23(21-6-4-5-7-22(21)25(24)28)27-32(29,30)20-14-8-17(2)9-15-20/h4-16,26H,3H2,1-2H3/b27-23- |
Clé InChI |
MOIRCDVKJLTICA-VYIQYICTSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)C)/C4=CC=CC=C4C2=O |
SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4C2=O |
SMILES canonique |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,5-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281429.png)
![4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281439.png)
![4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281441.png)
![Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281448.png)

![Methyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281451.png)
![Ethyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281452.png)
![2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281454.png)
![Pentyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281455.png)
![2,5-dimethyl-N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}benzene-1-sulfonamide](/img/structure/B281458.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281461.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281462.png)
![Methyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281465.png)
![Ethyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281466.png)
